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Compound of Interest

Compound Name: 7N-[1-(2-Carboxy)ethyl]allopurinol

Cat. No.: B029898

An In-depth Technical Guide to 1,6-Dihydro-6-oxo0-9H-purine-9-propanoic Acid

Introduction

1,6-Dihydro-6-ox0-9H-purine-9-propanoic acid, a derivative of the naturally occurring purine
base hypoxanthine, represents a class of molecules with significant potential in medicinal
chemistry and drug discovery. The purine scaffold is a cornerstone of numerous biomolecules
vital to physiological processes and has proven to be a privileged structure in drug design.[1][2]
Consequently, the development and characterization of novel purine analogs remain a subject
of intense interest in the scientific community.[1][2]

This technical guide provides a comprehensive overview of 1,6-Dihydro-6-oxo-9H-purine-9-
propanoic acid. Due to the limited availability of direct experimental data for this specific
compound, this document synthesizes information from established literature on N9-substituted
purines, particularly hypoxanthine derivatives. It offers insights into its predicted
physicochemical properties, a proposed synthetic pathway with detailed experimental
protocols, and a discussion of its potential biological activities and applications based on the
known pharmacology of related compounds.

Physicochemical Properties

The structural foundation of 1,6-Dihydro-6-oxo-9H-purine-9-propanoic acid is the hypoxanthine
core, which is chemically described as a purine bearing an oxo substituent at position 6.[3] This
core is appended with a propanoic acid chain at the N9 position. The predicted
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physicochemical properties, derived from the constituent parts and computational models, are
summarized in the table below.

Property Value Source

3-(6-0x0-1,H-purin-9(6H)-

UPAC Name yl)propanoic acid
Molecular Formula CsHsN4Os
Molecular Weight 208.18 g/mol
Predicted XLogP3 -1.2

Hydrogen Bond Donor Count 2

Hydrogen Bond Acceptor

Count

Rotatable Bond Count 3

Topological Polar Surface Area  99.8 A2

Predicted to be a white to off-
Appearance . :
white solid

Proposed Synthesis and Purification

The synthesis of N9-substituted purines is a well-established field, though often complicated by
the potential for alkylation at other positions, primarily N7.[1][4] The regioselective alkylation at
the N9 position is typically the desired outcome for many biological applications.[4] The
proposed synthesis for 1,6-Dihydro-6-ox0-9H-purine-9-propanoic acid involves a two-step
process: N9-alkylation of hypoxanthine followed by ester hydrolysis.

Synthetic Scheme
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Step 1: N9-Alkylation

Gthyl 3-(6-oxo-1H-purin-9(6H)-yI)propanoat9

Siep 2: Ester Hydrolysis

1,6-Dihydro-6-0x0-9H-purine-9-propanoic Acid

Click to download full resolution via product page

Caption: Proposed two-step synthesis of the target compound.

Experimental Protocol
Step 1: Synthesis of Ethyl 3-(6-0x0-1H-purin-9(6H)-yl)propanoate

e To a solution of hypoxanthine (1.0 eq) in anhydrous dimethylformamide (DMF), add
potassium carbonate (K2COs, 2.0 eq).

 Stir the suspension at room temperature for 30 minutes.
o Add ethyl 3-bromopropanoate (1.2 eq) dropwise to the reaction mixture.

o Heat the reaction to 80°C and stir for 12-18 hours, monitoring the reaction progress by thin-
layer chromatography (TLC). The use of a base like potassium carbonate in a polar aprotic
solvent like DMF is a standard method for the alkylation of purines.[1]

» Upon completion, cool the reaction mixture to room temperature and filter to remove
inorganic salts.

o Concentrate the filtrate under reduced pressure to remove the DMF.
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» Purify the crude product by silica gel column chromatography to separate the desired N9-

alkylated product from the N7-isomer and any unreacted starting material.

Step 2: Synthesis of 1,6-Dihydro-6-oxo-9H-purine-9-propanoic Acid

o Dissolve the purified ethyl ester intermediate (1.0 eq) in a mixture of tetrahydrofuran (THF)

and water.

e Add lithium hydroxide (LIOH, 2.0 eq) to the solution.

 Stir the reaction at room temperature for 2-4 hours, monitoring the hydrolysis of the ester by

TLC.

e Once the reaction is complete, acidify the mixture with 1N HCI to a pH of approximately 3-4.

o A precipitate of the final product should form. Collect the solid by vacuum filtration.

¢ Wash the solid with cold water and then a small amount of cold ethanol.

¢ Dry the product under vacuum to yield 1,6-Dihydro-6-oxo-9H-purine-9-propanoic acid.

Analytical Characterization

The identity and purity of the synthesized compound should be confirmed using standard

analytical techniques.

Analytical Method

Expected Results

Signals corresponding to the purine ring protons
(C2-H and C8-H), and the propanoic acid chain

1H NMR _
protons (two methylene groups). The carboxylic
acid proton will likely be a broad singlet.
Resonances for the carbon atoms of the purine
ring and the propanoic acid side chain, including
13C NMR

the carbonyl carbons of the purine and the

carboxylic acid.

Mass Spectrometry (ESI)

Expected [M+H]* of 209.067.
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Potential Biological Activities and Applications

While this specific molecule has not been extensively studied, the biological activities of N9-
substituted hypoxanthine derivatives provide a strong rationale for its investigation in several
therapeutic areas.

Antimalarial Potential

Acyclic nucleoside phosphonates with a 6-oxopurine core have demonstrated potent inhibitory
activity against the hypoxanthine-guanine-xanthine phosphoribosyltransferase (HGXPRT)
enzyme in malarial parasites.[5][6] This enzyme is crucial for the purine salvage pathway in
these organisms.[6] The structural similarity of 1,6-Dihydro-6-oxo0-9H-purine-9-propanoic acid
suggests it could also act as an inhibitor of this key enzyme, making it a candidate for
antimalarial drug development.[5][6]

Potential Inhibition

1,6-Dihydro-6-ox0-9H-purine-9-propanoic Acid HGXPRT IMP

Hypoxanthine

Click to download full resolution via product page

Caption: Inhibition of the purine salvage pathway by targeting HGXPRT.

Antiviral and Anticancer Research

The purine scaffold is central to the mechanism of action of many antiviral and anticancer
drugs.[7][8][9] N9-alkylation of purines is a common strategy in the synthesis of acyclic
nucleoside analogs with potential antiviral activity.[3] Additionally, various 6,9-disubstituted
purine derivatives have been explored for their cytotoxic activity against human cancer cell
lines.[7][8] The introduction of an amino acid motif at the N9 position of the purine scaffold has
also been investigated for anticancer effects.[10] Therefore, 1,6-Dihydro-6-oxo-9H-purine-9-
propanoic acid warrants investigation for its potential in these areas.
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Conclusion

1,6-Dihydro-6-0x0-9H-purine-9-propanoic acid is a molecule of significant interest due to its
structural relationship to biologically active N9-substituted purines. This guide has provided a
theoretical framework for its synthesis, purification, and characterization, based on established
chemical principles. The potential for this compound to act as an antimalarial, antiviral, or
anticancer agent, by analogy to related structures, underscores the need for its synthesis and
biological evaluation. Future research should focus on the experimental validation of the
proposed synthetic route and a thorough investigation of its pharmacological properties.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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